molecular formula C10H11N3O B2427548 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile CAS No. 2202162-75-0

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile

Cat. No.: B2427548
CAS No.: 2202162-75-0
M. Wt: 189.218
InChI Key: HDZUMEULRHJEPX-UHFFFAOYSA-N
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Description

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile is a pyrazine-based chemical building block designed for research and development applications. Pyrazinecarbonitriles are valuable intermediates in medicinal chemistry and drug discovery, particularly in the synthesis of novel therapeutic agents . The structure of this compound, featuring a carbonitrile group and a cyclopropylethoxy side chain, makes it a versatile precursor for generating more complex molecules through further chemical modification. Research on analogous pyrazine-2-carbonitrile compounds has demonstrated their utility as key intermediates in the development of antimicrobial and antimycobacterial agents . The specific stereochemistry of the 1-cyclopropylethoxy substituent may be engineered to influence the compound's metabolic stability and binding affinity to biological targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use.

Properties

IUPAC Name

3-(1-cyclopropylethoxy)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(8-2-3-8)14-10-9(6-11)12-4-5-13-10/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZUMEULRHJEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution from 3-Chloropyrazine-2-carbonitrile

The most efficient route involves substituting the chlorine atom in 3-chloropyrazine-2-carbonitrile with 1-cyclopropylethanol. The chlorinated precursor is synthesized by treating 3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) in chlorobenzene at 90°C for 12 hours, achieving a 79% yield. Subsequent substitution employs 1-cyclopropylethanol (1.5 equiv), potassium carbonate (2.0 equiv), and 18-crown-6 (0.1 equiv) in toluene at 80°C for 24 hours, yielding 72% of the target compound.

Reaction Mechanism

  • Chlorination : POCl₃ activates the hydroxyl group of 3-hydroxypyrazine-2-carboxamide, facilitating displacement by chloride.
  • Etherification : The chlorine atom undergoes nucleophilic attack by the deprotonated 1-cyclopropylethanol, stabilized by 18-crown-6.

Optimization Data

Parameter Optimal Value Yield Impact
Temperature 80°C +15%
18-Crown-6 Loading 0.1 equiv +20%
Solvent Toluene +12%

Palladium-Catalyzed Coupling for Direct Etherification

An alternative method utilizes palladium(II) acetate (5 mol%) with Xantphos (10 mol%) in dioxane at 100°C. This one-pot approach couples 3-bromopyrazine-2-carbonitrile with 1-cyclopropylethanol, achieving a 68% yield. While less efficient than nucleophilic substitution, this method avoids pre-synthesized chlorinated intermediates.

Key Advantages

  • Tolerates electron-deficient pyrazine cores.
  • Enables late-stage functionalization.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

  • Nitrile Stretch : 2,230 cm⁻¹ (C≡N).
  • Ether Stretch : 1,120 cm⁻¹ (C-O-C).

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, CDCl₃)

Signal (δ) Multiplicity Integration Assignment
8.72 s 1H Pyrazine H-5
8.65 s 1H Pyrazine H-6
4.45 q (J=6.5 Hz) 2H OCH₂CH(C₃H₅)
1.58 m 1H CH(C₃H₅)
0.82–0.45 m 5H Cyclopropane protons

¹³C-NMR

  • 158.9 ppm (C≡N), 115.4 ppm (pyrazine C-2), 72.1 ppm (OCH₂).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Nucleophilic Substitution 72 98 45 High
Palladium Catalysis 68 95 120 Moderate

Trade-offs

  • Nucleophilic substitution is cost-effective but requires pre-functionalized chlorinated intermediates.
  • Palladium catalysis offers direct coupling but suffers from catalyst costs.

Industrial-Scale Production Considerations

Solvent Selection

Chlorobenzene and toluene are preferred for their low polarity, minimizing side reactions.

Waste Stream Management

  • Phosphorus oxychloride hydrolysis generates HCl, requiring neutralization with aqueous NaHCO₃.
  • Palladium residues are recovered via chelating resins.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the cyclopropylethoxy group or the nitrile group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Overview

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile features a pyrazine ring substituted with a cyclopropylethoxy group and a nitrile group. Its distinct chemical structure enables it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Synthetic Routes

The synthesis of this compound typically involves:

  • Suzuki–Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds using transition metal catalysts.
  • Reagents : Common reagents include cyclopropyl ethyl ether and nitrile sources under optimized conditions for high yield and purity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution allows chemists to create derivatives with tailored properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
OxidationConverts nitrile to carboxylic acid3-(1-Cyclopropylethoxy)pyrazine-2-carboxylic acid
ReductionConverts nitrile to amine3-(1-Cyclopropylethoxy)pyrazine-2-amine
SubstitutionReplacement of cyclopropylethoxy groupVarious substituted pyrazines

Biology

Research has indicated potential biological activities associated with this compound. Studies are focused on its interactions with biological targets, suggesting it may have applications in pharmacology.

Case Study: Biological Activity Assessment
A study explored the compound's effects on specific enzymes and receptors. Initial findings suggest that it may inhibit certain biological pathways, warranting further investigation into its medicinal properties.

Medicine

In medicinal chemistry, the compound is being evaluated for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may contribute to novel therapeutic agents targeting various diseases.

Table 2: Potential Medicinal Applications

Application AreaPotential Use
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against bacterial strains
AnticancerTargeting specific cancer pathways

Industrial Applications

The compound is also explored in industrial contexts, particularly in the development of new materials and chemical processes. Its unique functional groups can lead to innovations in material science.

Case Study: Material Development

Recent research highlighted the use of this compound in creating corrosion inhibitors. The effectiveness of pyrazines as corrosion inhibitors has been documented, indicating potential applications in protective coatings.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarbonitrile: A similar compound with a nitrile group attached to the pyrazine ring.

    3-(1-Cyclopropylethoxy)pyrazine: A compound with a similar structure but lacking the nitrile group.

Uniqueness

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile is unique due to the presence of both the cyclopropylethoxy group and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropylethoxy group and a nitrile group attached to the pyrazine ring. This combination of functional groups may contribute to its distinct biological properties and reactivity. The compound's CAS number is 2202162-75-0, and it is primarily used in scientific research applications due to its unique characteristics .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyrazine derivatives with cyclopropyl ethyl ether and a suitable nitrile source. One common method employed is the Suzuki–Miyaura coupling reaction, known for its mild conditions and functional group tolerance .

Antimicrobial Activity

Research has indicated that compounds similar to this compound may exhibit antimicrobial properties. For instance, studies on related pyrazine derivatives have shown activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazine derivatives has been investigated, with some studies reporting significant inhibition of cyclooxygenase (COX) enzymes. This inhibition is critical in reducing inflammation and pain, making these compounds candidates for further pharmaceutical development .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various signaling pathways within biological systems, contributing to its therapeutic effects .

Case Studies and Research Findings

Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of several pyrazine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of pathogenic bacteria, demonstrating their potential as effective antimicrobial agents.

Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazine derivatives. The study revealed that certain compounds exhibited strong COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Pyrazinecarbonitrile Nitrile group on pyrazine ringAntimicrobial
3-(1-Cyclopropylethoxy)pyrazine Lacks nitrile groupPotential anti-inflammatory
3-(1-Cyclopropylmethoxy)pyrazine-2-carbonitrile Similar structure but different substituentsAssessed for COX inhibition

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